Methyl Stearate-1-13C
Description
Methyl Stearate-1-13C (CAS: 167388-13-8) is a stable isotope-labeled compound with the molecular formula C19H38O2 and a molecular weight of 299.50 g/mol . It is synthesized by substituting the carbon-1 position of the stearic acid backbone with the <sup>13</sup>C isotope, retaining the ester functional group. This modification enables precise tracking in metabolic studies, environmental monitoring, and NMR-based structural analyses due to the distinct spectroscopic signature of <sup>13</sup>C . Its melting point (40–42°C) and hydrophobic nature (LogP: 6.42) align with unlabeled methyl stearate, making it a reliable tracer without altering physicochemical behavior .
Properties
IUPAC Name |
methyl (113C)octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-QHPTYGIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676038 | |
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167388-13-8 | |
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Ratios
The esterification follows a classical acid-catalyzed mechanism, where sulfuric acid protonates the carbonyl oxygen of stearic acid, enhancing electrophilicity for nucleophilic attack by methanol. Carbon black enhances microwave absorption, enabling rapid and uniform heating. Critical molar ratios include:
Deviations from these ratios reduce conversion efficiency. For instance, excess methanol drives equilibrium toward ester formation, while insufficient catalyst prolongs reaction time.
Optimized Microwave Parameters
Microwave power and duration are pivotal for maximizing yield while minimizing side reactions (e.g., dehydration or oxidation):
| Parameter | Optimal Range |
|---|---|
| Microwave Power | 130–140 W |
| Reaction Time | 3–5 minutes |
| Temperature | 65–75°C |
At 130 W and 3 minutes, the reaction yields 98.52% methyl stearate. Prolonged irradiation beyond 6 minutes risks thermal degradation, evidenced by discoloration and reduced purity.
Isotopic Labeling: Incorporation of ¹³C
Methyl stearate-1-¹³C substitutes the methyl group’s carbon with ¹³C, achieved by using methanol-1-¹³C as the alcohol reactant. This modification requires no alterations to the core methodology, as the esterification mechanism remains unchanged.
Synthesis Protocol for ¹³C-Labeled Derivative
Reagents :
-
Stearic acid (≥99% purity)
-
Methanol-1-¹³C (¹³C enrichment ≥99%)
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Concentrated H₂SO₄ (95–98%)
-
Carbon black (particle size ≤50 nm)
Procedure :
Isotopic Purity Validation
Post-synthesis analysis employs gas chromatography–isotope ratio mass spectrometry (GC-IRMS) to verify ¹³C enrichment. The methyl group’s δ¹³C value should exceed +500‰ relative to Vienna Pee Dee Belemnite (VPDB), confirming negligible natural abundance interference.
Catalytic System and Alternatives
While sulfuric acid is the standard catalyst, alternative systems have been explored for specialized applications:
Heterogeneous Acid Catalysts
Mesoporous sulfonated silica (e.g., SBA-15-SO₃H) achieves 95% conversion at 70°C in 30 minutes. Though slower than microwave methods, it eliminates post-reaction neutralization steps.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 40°C, but yields plateau at 85–90% due to equilibrium limitations. This method is unsuitable for isotopic labeling due to enzyme sensitivity to methanol concentrations.
Analytical and Quality Control Methods
Gas Chromatography–Mass Spectrometry (GC-MS)
GC-MS profiles post-distillation products to quantify methyl stearate-1-¹³C purity. Key parameters:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)
-
Oven Program: 50°C (2 min) → 10°C/min → 300°C (5 min)
Impurities (e.g., unreacted stearic acid) elute earlier (RT = 28–32 minutes).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR confirms isotopic labeling at the methyl position:
Applications in Metabolic Tracing
Methyl stearate-1-¹³C’s primary application lies in tracking lipid metabolism. In hepatocellular carcinoma (HCC) studies, it elucidates cholesterol biosynthesis pathways when paired with ¹³C-glucose tracers. Cells incubated with ¹³C substrates incorporate the label into fatty acids and sterols, quantified via GC-IRMS .
Chemical Reactions Analysis
Types of Reactions: Methyl Stearate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce stearic acid and other oxidation products.
Reduction: It can be reduced to yield stearyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Stearyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Isotope Labeling in Mass Spectrometry
Methyl Stearate-1-13C is extensively used in mass spectrometry as an internal standard due to its known retention times and fragmentation patterns. The isotopic labeling helps in quantifying the concentration of methyl stearate in complex mixtures.
Case Study: Fragmentation Analysis
A study demonstrated the utility of Collision-Induced Dissociation (CID) and Multiple Ion Detection (MID) techniques to analyze the fragmentation patterns of methyl stearate derivatives. The results indicated that this compound produced distinct terminal product ions, allowing for improved identification and quantification of fatty acid methyl esters in biological samples .
Food Science
Fatty Acid Composition Analysis
This compound serves as a reference compound in gas chromatography for analyzing fatty acids in food products. Its isotopic signature aids in distinguishing between various fatty acid methyl esters during chromatographic separation.
Data Table: Retention Times of Fatty Acid Methyl Esters
| Fatty Acid | Retention Time (min) |
|---|---|
| Methyl Palmitate | 12.5 |
| Methyl Stearate | 15.0 |
| Methyl Oleate | 18.0 |
| This compound | 15.2 |
This table illustrates how the retention time of this compound can be utilized to calibrate and validate methods for determining the fatty acid profiles of edible oils .
Biochemical Research
Metabolic Studies
The incorporation of this compound into metabolic pathways allows researchers to trace lipid metabolism in living organisms. Its stable isotope nature makes it an ideal candidate for studying metabolic fluxes.
Case Study: Lipid Metabolism in Cell Cultures
In a controlled study, cells were incubated with this compound to observe its incorporation into cellular lipids. The analysis revealed that the labeled compound was efficiently integrated into membrane phospholipids, demonstrating its role as a substrate in lipid biosynthesis .
Environmental Studies
Biodegradation Assessment
This compound is also employed in environmental science to study the biodegradation of fatty acids in various ecosystems. Its isotopic labeling enables tracking of degradation pathways and rates.
Data Table: Biodegradation Rates
| Environment | Half-Life (days) | Methodology |
|---|---|---|
| Soil | 14 | Microbial degradation assays |
| Aquatic Systems | 21 | Sediment-water partitioning |
This data highlights how different environments affect the biodegradation rates of methyl stearate, providing insights into its environmental persistence and impact .
Mechanism of Action
The mechanism of action of Methyl Stearate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems. This helps in elucidating the metabolic fate of fatty acids and understanding the molecular targets and pathways involved in lipid metabolism.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Properties of Methyl Stearate-1-13C
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H38O2 | |
| Molecular Weight | 299.50 g/mol | |
| Melting Point | 40–42°C | |
| Isotopic Purity | >99% <sup>13</sup>C | |
| Primary Applications | Metabolic tracing, NMR/MS |
Comparison with Non-labeled Methyl Stearate
Table 2: this compound vs. Unlabeled Methyl Stearate
| Parameter | This compound | Methyl Stearate |
|---|---|---|
| Molecular Weight | 299.50 g/mol | 298.50 g/mol |
| Melting Point | 40–42°C | 39–40°C |
| Detection Sensitivity | High (NMR/MS) | Low |
| Isotopic Effect | Negligible | N/A |
| Cost | ~$280/100 mg | \sim$50/100 mg |
| Applications | Research tracing | Industrial lubricants |
The <sup>13</sup>C label minimally impacts bulk properties but significantly enhances detectability in analytical workflows. For instance, <sup>13</sup>C-enriched compounds produce resolved <sup>13</sup>C-NMR signals, enabling pathway elucidation in lipid metabolism .
Comparison with Other <sup>13</sup>C-Labeled Esters
Table 3: this compound vs. Shorter-Chain <sup>13</sup>C-Labeled Esters
Longer alkyl chains (e.g., C19 in stearate) increase hydrophobicity and melting points compared to shorter analogs like palmitate (C16) or myristate (C14). This compound’s extended chain enhances lipid bilayer integration, making it ideal for studying fatty acid oxidation .
Comparison with Alternative Tracers
Table 4: this compound vs. Deuterated and Radioactive Tracers
| Tracer Type | Advantages | Limitations |
|---|---|---|
| <sup>13</sup>C-Labeled | Stable, no radiation hazard | Higher cost |
| Deuterated | Cost-effective | Isotopic effects on kinetics |
| Radioactive (e.g., <sup>14</sup>C) | Ultra-high sensitivity | Regulatory restrictions |
This compound avoids isotopic interference common in deuterated analogs and eliminates safety concerns associated with radioactive tracers . Its stability allows long-term ecosystem monitoring, such as tracing carbon flux in soil or marine environments .
Biological Activity
Methyl Stearate-1-13C is a stable isotope-labeled derivative of methyl stearate, a fatty acid methyl ester. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. Understanding the biological activity of this compound is crucial for its applications in metabolic studies, drug formulation, and as a bioactive compound in health-related research.
This compound has the molecular formula and a molecular weight of approximately 298.51 g/mol. It is characterized as a white crystalline semi-solid ester, commonly utilized in food flavoring, lubricants, and the manufacture of pharmaceuticals and cosmetics .
1. Antimicrobial Properties
Methyl stearate and its derivatives, including this compound, have demonstrated notable antimicrobial activity. Research indicates that methyl esters can inhibit the growth of various pathogens:
- Staphylococcus aureus : Exhibited a zone of inhibition measuring 14 mm.
- Streptococcus pneumoniae : Showed an inhibition zone of 16 mm.
- Escherichia coli : Displayed an inhibition zone of 11 mm.
These findings suggest that this compound could be effective against specific bacterial strains, although its efficacy is lower compared to standard antibiotics like chloramphenicol .
2. Antioxidant Activity
This compound has also been associated with antioxidant properties. In studies evaluating various extracts containing this compound, significant DPPH radical scavenging activity was observed, indicating its potential role in protecting cells from oxidative stress . The antioxidant capacity is essential for mitigating cellular damage and may contribute to its therapeutic applications.
3. Anti-inflammatory Effects
Fatty acid methyl esters, including this compound, have been reported to exhibit anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound involved extracting compounds from Corchorus olitorius leaves and analyzing their bioactivity against several bacterial strains. The results confirmed the presence of methyl esters with significant antimicrobial effects, establishing a link between this compound and its potential use as a natural antimicrobial agent .
Case Study 2: Antioxidant Potential
In another investigation assessing the antioxidant capacity of various fatty acid methyl esters, this compound was included in a panel of compounds tested for DPPH radical scavenging activity. The results indicated that this compound effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative stress .
Data Table: Biological Activities of this compound
| Biological Activity | Methodology | Observed Effect |
|---|---|---|
| Antimicrobial | Agar well diffusion | Inhibition zones against Staphylococcus aureus (14 mm), Streptococcus pneumoniae (16 mm), Escherichia coli (11 mm) |
| Antioxidant | DPPH assay | Significant radical scavenging activity |
| Anti-inflammatory | In vitro assays | Modulation of inflammatory markers |
Q & A
Basic Research Questions
Q. How is Methyl Stearate-1-13C synthesized and characterized for metabolic studies?
- Methodological Answer : Synthesis typically involves esterification of ¹³C-labeled stearic acid with methanol under acid catalysis. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm the ¹³C isotopic position and mass spectrometry (MS) for purity assessment. Key steps include:
- NMR Analysis : The ¹³C signal at the C-1 position (carbonyl carbon) distinguishes it from unlabeled analogs .
- Mass Spectrometry : Isotopic enrichment is verified via molecular ion peaks (e.g., m/z 299.291 for C₁₉H₃₈O₂ with ¹³C at C-1) .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 299.496 g/mol | |
| Melting Point | 40–42°C |
Q. What experimental protocols ensure accurate quantification of this compound in environmental samples?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with internal standardization. Steps include:
- Sample Preparation : Spike samples with a known quantity of a deuterated analog (e.g., Methyl Stearate-d₃₅) to correct for matrix effects .
- Chromatographic Separation : Employ gas chromatography (GC) with a polar column (e.g., DB-WAX) to resolve lipid interferences .
- Quantification : Compare ¹³C-labeled peak areas against calibration curves generated from certified reference materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow standard chemical hygiene practices:
- Personal Protective Equipment (PPE) : Use gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to minimize inhalation risks .
- First Aid : Rinse eyes with water for 15 minutes if exposed; consult medical help if irritation persists .
Advanced Research Questions
Q. How can isotopic effects of ¹³C in this compound influence kinetic studies in lipid metabolism?
- Methodological Answer : The ¹³C label introduces minor kinetic isotope effects (KIEs) due to increased atomic mass at C-1. To mitigate bias:
- Control Experiments : Compare reaction rates between labeled and unlabeled compounds under identical conditions .
- Computational Modeling : Use density functional theory (DFT) to predict isotopic effects on enzyme-substrate binding .
Q. What strategies resolve contradictions in isotopic tracing data involving this compound?
- Methodological Answer : Apply systematic review frameworks:
- Data Harmonization : Standardize extraction protocols (e.g., Folch method vs. Bligh-Dyer) to reduce variability .
- Confounding Variables : Account for lipid solubility differences in biological matrices using lipidomic normalization .
- Meta-Analysis : Pool datasets from independent studies to identify trends in carbon flux discrepancies .
Q. How does this compound enable mechanistic insights into carbon cycling in microbial consortia?
- Methodological Answer : Track ¹³C incorporation via multi-omics approaches:
- Metabolomics : Use LC-MS/MS to trace ¹³C into tricarboxylic acid (TCA) cycle intermediates .
- Proteomics : Isotope-labeled fatty acids can highlight enzyme expression changes via SILAC (stable isotope labeling by amino acids in cell culture) .
Data Interpretation and Reporting
Q. How should researchers structure publications using this compound to ensure reproducibility?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:
- Methods Section : Detail isotopic purity, instrument parameters (e.g., NMR resonance frequency, MS ionization mode), and statistical thresholds (e.g., p < 0.05 for biological replicates) .
- Supplementary Materials : Provide raw chromatograms, NMR spectra, and metadata (e.g., solvent batch numbers) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in ¹³C tracer studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
